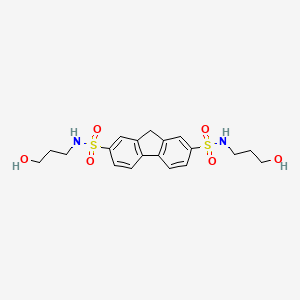

N,N'-bis(3-hydroxypropyl)-9H-fluorene-2,7-disulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

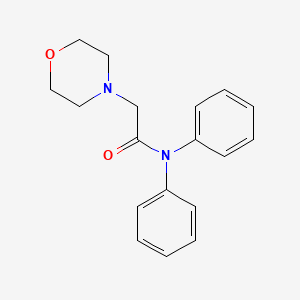

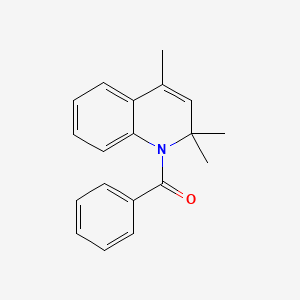

N,N'-bis(3-hydroxypropyl)-9H-fluorene-2,7-disulfonamide is a useful research compound. Its molecular formula is C19H24N2O6S2 and its molecular weight is 440.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 440.10757884 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fuel Cell Applications

A significant area of application for fluorenyl-based sulfonated polymers is in fuel cells, specifically as materials for proton exchange membranes (PEMs). These membranes are crucial for fuel cell operation, as they allow protons to pass through while blocking electrons, facilitating the electrochemical reaction that generates electricity. The sulfonated poly(arylene ether sulfone)s block copolymers, containing fluorenyl groups, exhibit proton conductivities comparable to or higher than that of perfluorinated ionomer membranes like Nafion. Their synthesis involves sulfonation processes that introduce sulfonic acid groups, enhancing their water uptake and proton conductivity, crucial for efficient fuel cell operation (Bae, Miyatake, & Watanabe, 2009).

Polymer Electrolytes for Fuel Cells

Another application is the development of sulfonated polyimides from 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid for use as polymer electrolytes in fuel cells. These materials demonstrate high proton conductivities under various humidity conditions, making them competitive alternatives to traditional Nafion membranes. The synthesis of these polyimides involves direct sulfonation, which introduces sulfonic acid groups essential for proton transport (Guo et al., 2002).

Advanced Materials for Membrane Technology

Fluorene-based sulfonated poly(ether sulfone) copolymers have also been developed for advanced membrane technologies, showcasing high proton conductivity and low methanol permeability. These materials are synthesized through a series of polymerization and sulfonation reactions, resulting in membranes with excellent properties for polymer electrolyte membrane fuel cells (PEMFCs) and direct methanol fuel cells (DMFCs). The presence of fluorenyl groups and sulfonated side chains contributes to their enhanced performance (Wang et al., 2011).

Enhancing Proton Exchange Membrane Properties

Research has also been conducted on novel sulfonated co-poly(ether imide)s containing fluorenyl and hydroxyl groups, aiming to enhance proton exchange membrane properties for microbial fuel cell applications. These membranes exhibit superior performance, including high thermal, mechanical, and hydrolytic stability, alongside impressive proton conductivity and microbial fuel cell performance. The introduction of fluorenyl groups alongside sulfonation significantly contributes to these improved characteristics (Kumar et al., 2018).

Propriétés

IUPAC Name |

2-N,7-N-bis(3-hydroxypropyl)-9H-fluorene-2,7-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6S2/c22-9-1-7-20-28(24,25)16-3-5-18-14(12-16)11-15-13-17(4-6-19(15)18)29(26,27)21-8-2-10-23/h3-6,12-13,20-23H,1-2,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWVYDXEYQXJNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)NCCCO)C3=C1C=C(C=C3)S(=O)(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5576348.png)

![4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5576364.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5576374.png)

![N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5576395.png)

![ethyl 5-{[(1-benzofuran-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5576409.png)

![3',5'-DIETHYL 1',2',6'-TRIMETHYL-1',4'-DIHYDRO-[2,4'-BIPYRIDINE]-3',5'-DICARBOXYLATE](/img/structure/B5576417.png)